molecular formula C11H8Cl2N2O B8290858 (3,6-Dichloropyridin-2-yl) (pyridine-4-yl)methanol

(3,6-Dichloropyridin-2-yl) (pyridine-4-yl)methanol

Cat. No. B8290858
M. Wt: 255.10 g/mol
InChI Key: KQNYTXLCRANEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,6-Dichloropyridin-2-yl) (pyridine-4-yl)methanol is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,6-Dichloropyridin-2-yl) (pyridine-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,6-Dichloropyridin-2-yl) (pyridine-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3,6-Dichloropyridin-2-yl) (pyridine-4-yl)methanol

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

(3,6-dichloropyridin-2-yl)-pyridin-4-ylmethanol

InChI

InChI=1S/C11H8Cl2N2O/c12-8-1-2-9(13)15-10(8)11(16)7-3-5-14-6-4-7/h1-6,11,16H

InChI Key

KQNYTXLCRANEGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)C(C2=CC=NC=C2)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under stirring at −78° C., tert-butyl lithium (1.51M pentane solution: 4.6 ml) was added dropwise to a solution of 2,5-dichloropyridine (1.02 g, 6.89 mmol) in ether (20 ml). After stirring at −78° C. for 2 hours, pyridin-4-carbaldehyde (0.65 ml, 6.89 mmol) was added to the reaction mixture. The resulting mixture was stirred at −78° C. for 1 hour. Water was added to the reaction mixture and the temperature was raised to room temperature. The mixture was extracted with methylene chloride. The extract was dried over anhydrous sodium sulfate and filtered. The filtrate was then concentrated under reduced pressure. The residue thus obtained was subjected to chromatography on a silica gel column. A fraction obtained from the eluate with methanol:methylene chloride (1:50) was concentrated under reduced pressure. The solid thus obtained was washed with ether and collected by filtration, whereby the title compound (819 mg, 3.21 mmol, 47%) was obtained as a white powder.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
47%

Synthesis routes and methods II

Procedure details

Under stirring at −78° C., t-butyl lithium (a 1.51M pentane solution: 4.6 ml) was added dropwise to an ether (20 ml) solution of 2,5-dichloropyridine (1.02 g, 6.89 mmol). After stirring at −78° C. for 2 hours, pyridine-4-carbaldehyde (0.65 ml, 6.89 mmol) was added to the reaction mixture. The resulting mixture was stirred at −78° C. for 1 hour. Water was then added to the reaction mixture. The temperature of the resulting mixture was raised to room temperature. The mixture was extracted with methylene chloride. The extract was then dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue thus obtained was subjected to silica gel column chromatography. The fraction obtained from the methanol:methylene chloride (=1:50) eluate was concentrated under reduced pressure. The solid thus obtained was washed with ether and then collected by filtration to give the title compound (819 mg, 3.21 mmol, 47%) as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
47%

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